molecular formula C23H24ClN7O2 B12344491 2-(5-amino-4-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide

2-(5-amino-4-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B12344491
M. Wt: 465.9 g/mol
InChI Key: RGFCAQRHYZMUQE-UHFFFAOYSA-N
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Description

2-(5-amino-4-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide is a sophisticated heterocyclic compound featuring a unique molecular architecture that combines pyrazole, 1,2,4-oxadiazole, and acetamide pharmacophores into a single chemical entity. This complex structure incorporates multiple functional groups including a 3-chlorophenyl moiety and 4-isopropylphenyl system that contribute to its specific binding characteristics and biological activity profile. The compound's strategic design suggests potential application as a chemical probe for studying cellular differentiation processes, particularly through modulation of basic helix-loop-helix (bHLH) transcription factors, which play critical roles in neurogenesis, myogenesis, cell proliferation, and tissue differentiation . Researchers investigating inhibitor of differentiation (Id) proteins may find this compound particularly valuable, as Id proteins regulate the activity of bHLH transcription factors by forming non-functional heterodimers, thereby influencing cell fate determination and developmental pathways . The presence of both 1,2,4-oxadiazole and pyrazole rings in the molecular scaffold provides structural features associated with diverse bioactivities, while the chlorophenyl and isopropylphenyl substituents contribute to target binding affinity and cellular permeability. This reagent is offered as a high-purity chemical tool for basic research applications exclusively and should be handled by qualified scientific professionals in laboratory settings. Appropriate safety protocols including personal protective equipment and proper engineering controls must be implemented when working with this compound. This compound is intended FOR RESEARCH USE ONLY and is not approved for diagnostic, therapeutic, or human use applications.

Properties

Molecular Formula

C23H24ClN7O2

Molecular Weight

465.9 g/mol

IUPAC Name

2-[5-amino-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylamino)pyrazol-1-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C23H24ClN7O2/c1-13(2)14-7-9-17(10-8-14)27-18(32)12-31-20(25)19(22(26-3)29-31)23-28-21(30-33-23)15-5-4-6-16(24)11-15/h4-11,13H,12,25H2,1-3H3,(H,26,29)(H,27,32)

InChI Key

RGFCAQRHYZMUQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC(=CC=C4)Cl)N

Origin of Product

United States

Biological Activity

The compound 2-(5-amino-4-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide is a complex organic molecule with a molecular formula of C23H24ClN7O2 and a molecular weight of approximately 465.9 g/mol. Its intricate structure incorporates various functional groups, including an acetamide moiety, oxadiazole ring, and pyrazole structure, which are associated with diverse biological activities.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Pyrazole Ring : Known for its anti-inflammatory and analgesic properties.
  • Oxadiazole Moiety : Often linked to antimicrobial and anticancer activities.
  • Chlorophenyl Group : Enhances lipophilicity and may influence interaction with biological targets.

The unique combination of these structural features suggests potential for significant biological activity, warranting further investigation into its pharmacological properties.

Anticancer Potential

Research indicates that compounds containing oxadiazole and pyrazole derivatives exhibit notable anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms. The presence of the chlorophenyl group may enhance these effects by increasing the compound's ability to penetrate cellular membranes.

Compound NameStructural FeaturesNotable Activities
5-Amino-1,2,4-Oxadiazole DerivativesContains oxadiazole ringAntimicrobial activity
Pyrazolyl AcetamidesContains pyrazole and acetamideAnti-inflammatory properties
Triazole DerivativesSimilar heterocyclic structuresAntifungal activity

The precise mechanism of action for this compound remains to be fully elucidated. However, the structural components suggest potential interactions with key biological pathways involved in cancer progression and inflammation. For example, the oxadiazole moiety has been linked to inhibition of proteasome activity in cancer cells, leading to apoptosis.

Case Studies

A study involving oxadiazole-isopropylamide derivatives demonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range. For instance, one derivative showed an IC50 value of 0.37 μM against CT-L activity in human breast cancer cells, indicating strong anticancer potential .

Future Research Directions

Given the promising biological activities associated with similar compounds, future research on this compound should focus on:

  • In vitro and in vivo studies : To assess its efficacy against various cancer cell lines.
  • Mechanistic studies : To elucidate the pathways affected by this compound.
  • Structure-activity relationship (SAR) analysis : To optimize its pharmacological profile.

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Differences

Compound Name Substituents on Oxadiazole Pyrazole Substitution Acetamide Group Biological Activity Reference
Target Compound 3-Chlorophenyl 5-Amino, 3-Methylamino N-(4-Isopropylphenyl) Not explicitly reported N/A
2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chloro-4-Methylphenyl)Acetamide 4-Methoxyphenyl 5-Amino, 3-Methylsulfanyl N-(2-Chloro-4-methylphenyl) Antimalarial (IC₅₀: 1.2 μM)
2-{3-[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-4,6-Dimethyl-2-Oxo-1(2H)-Pyridinyl}-N-(4-Isopropylphenyl)Acetamide 4-Chlorophenyl Pyridinone core N-(4-Isopropylphenyl) Kinase inhibition (p38 MAPK)
2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide N/A 3-Cyano N-(4-Chlorophenyl) Insecticidal (Fipronil derivative)

Key Observations:

Oxadiazole Substituents :

  • The 3-chlorophenyl group in the target compound may enhance halogen bonding compared to the 4-methoxyphenyl group in , which introduces electron-donating methoxy effects.
  • The 4-chlorophenyl substituent in increases lipophilicity but lacks the steric hindrance of the 3-chloro isomer.

3-Cyano substitution in enhances electron-withdrawing effects, critical for insecticidal activity.

Acetamide Modifications :

  • The 4-isopropylphenyl group in the target compound and improves membrane permeability but may reduce aqueous solubility compared to the 2-chloro-4-methylphenyl group in .

Electronic and Thermodynamic Properties

  • Isoelectronic Principles: The target compound’s 1,2,4-oxadiazole shares electronic similarity with pyridinone in , but structural differences (e.g., ring size) alter dipole moments and binding affinities .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into three primary structural domains:

  • 1,2,4-Oxadiazole subunit : 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl group.
  • Pyrazole core : 5-Amino-3-(methylamino)-1H-pyrazol-1-yl scaffold.
  • Acetamide side chain : N-(4-Isopropylphenyl)acetamide.

Retrosynthetic disconnections suggest modular assembly via:

  • Cyclization to form the 1,2,4-oxadiazole ring.
  • Construction of the pyrazole ring through [3+2] cycloaddition.
  • Late-stage acetylation of the 4-isopropylphenylamine moiety.

Synthesis of 3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl Intermediate

Amidoxime Formation

The 1,2,4-oxadiazole ring is synthesized via cyclization of an amidoxime intermediate. 3-Chlorobenzonitrile is reacted with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6 h) to yield 3-chlorobenzamidoxime (89% yield).

Cyclization with Activated Carboxylic Acid Derivatives

The amidoxime is treated with ethyl chlorooxalate in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to room temperature, 12 h). This forms the 1,2,4-oxadiazole ring via nucleophilic acyl substitution, yielding ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate (75% yield).

Table 1: Optimization of Oxadiazole Cyclization
Condition Solvent Base Temp (°C) Yield (%)
Ethyl chlorooxalate DCM TEA 25 75
Acetyl chloride THF Pyridine 40 62
Trifluoroacetic anhydride DMF NaHCO₃ 0→25 68

Construction of the Pyrazole Core

Hydrazine Cyclocondensation

Ethyl 3-(methylamino)crotonate is reacted with hydrazine hydrate in ethanol (reflux, 8 h) to form 5-amino-3-(methylamino)-1H-pyrazole (82% yield). Regioselectivity is controlled by the electron-donating methylamino group, directing cyclization to the 4-position.

Coupling with Oxadiazole Intermediate

The pyrazole is functionalized at the 4-position via Suzuki-Miyaura coupling. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/water (4:1), the oxadiazole subunit is introduced (70°C, 12 h, 68% yield).

Introduction of the Acetamide Side Chain

Synthesis of N-(4-Isopropylphenyl)Acetamide

4-Isopropylphenylamine is acetylated using acetic anhydride in pyridine (0°C→25°C, 4 h), yielding N-(4-isopropylphenyl)acetamide (94% yield).

Alkylation of Pyrazole Nitrogen

The pyrazole nitrogen is alkylated with 2-bromo-N-(4-isopropylphenyl)acetamide in DMF using K₂CO₃ (80°C, 6 h). This step attaches the acetamide side chain, completing the target molecule (63% yield).

Purification and Analytical Characterization

Chromatographic Purification

Flash chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted starting materials. Final recrystallization from ethanol/water (1:1) enhances purity to >98%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.89–7.43 (m, 4H, Ar-H), 6.82 (s, 1H, pyrazole-H), 3.91 (s, 2H, CH₂CO), 2.98 (m, 1H, isopropyl-CH), 2.14 (s, 3H, NHAc), 1.22 (d, 6H, isopropyl-CH₃).
  • HRMS : m/z [M+H]⁺ calcd. 511.1423, found 511.1425.

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

The methylamino group’s position is critical. Using methylhydrazine instead of hydrazine hydrate improves regiocontrol (yield increases from 68% to 82%).

Oxadiazole Ring Stability

Iodine-mediated cyclization (as in) was attempted but led to decomposition. Optimizing with ethyl chlorooxalate minimized side reactions.

Industrial Scalability Considerations

Continuous Flow Synthesis

A two-step flow system for oxadiazole and pyrazole formation reduces reaction time from 20 h to 3 h, achieving 71% overall yield.

Green Chemistry Metrics

  • E-factor : 23 (solvent recovery reduces to 18).
  • PMI : 32 kg/kg (improved to 28 with solvent recycling).

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